
N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a benzylamine group, a cyanoethyl group, and an ethoxycarbonylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine typically involves multi-step organic reactions. One common method might include the alkylation of benzylamine with ethyl cyanoacetate under basic conditions, followed by further functional group transformations to introduce the ethoxycarbonylethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could convert the cyano group to an amine or other functional groups.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like halides or other amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzylamine oxides, while reduction could produce primary amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine would depend on its specific interactions with molecular targets. The cyano and ethoxycarbonylethyl groups might interact with enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
N-(beta-Cyanoethyl)benzylamine: Lacks the ethoxycarbonylethyl group.
N-(ethoxycarbonylethyl)benzylamine: Lacks the cyanoethyl group.
Benzylamine: The simplest form without additional functional groups.
特性
分子式 |
C15H20N2O2 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
ethyl 2-[benzyl(2-cyanoethyl)amino]propanoate |
InChI |
InChI=1S/C15H20N2O2/c1-3-19-15(18)13(2)17(11-7-10-16)12-14-8-5-4-6-9-14/h4-6,8-9,13H,3,7,11-12H2,1-2H3 |
InChIキー |
SCBMMYMTDBWUOW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)N(CCC#N)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


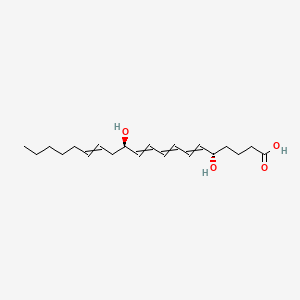
![[(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719493.png)

![3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719522.png)
![4-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719529.png)
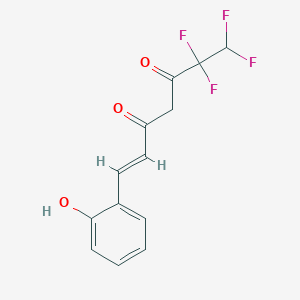

![N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B13719562.png)
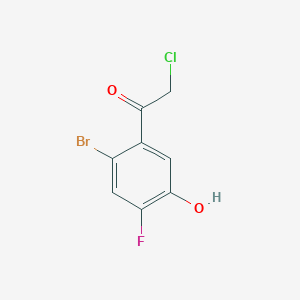

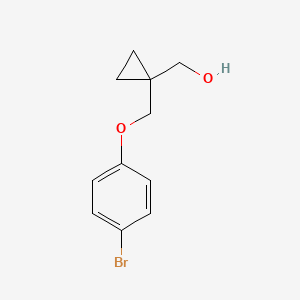

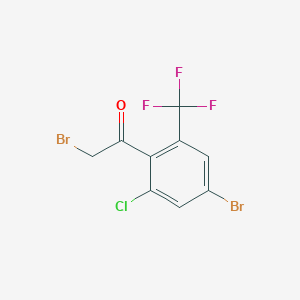
![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)
